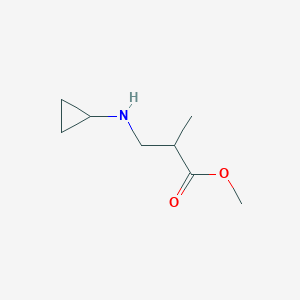
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Overview
Description
Amines, such as N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are often used in the synthesis of various pharmaceuticals and polymers .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, Infrared Spectrometry (IR) and Nuclear Magnetic Resonance (NMR) are commonly used .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including condensation with carbonyl compounds to form Schiff bases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be used to study the thermal properties of a compound .Scientific Research Applications
Synthesis and Anticoagulant Screening N-(Aminoalkyl/amidino)phenyl naphthalene-1-carboxamides, including tetrahydronaphthalene derivatives, have been synthesized through chemoselective processes. These compounds, including N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide variants, were evaluated for their anticoagulant effects, demonstrating variable activities based on their structural modifications. Amidines and tetrahydronaphthamides showed more potent anticoagulant activity than their aminoalkyl counterparts, highlighting their potential in therapeutic anticoagulant applications (Nguyen & Ma, 2017).
Modulation of Nitric Oxide Production Novel tetrahydronaphthalene derivatives have been synthesized and tested for their effects on nitric oxide (NO) production in lipopolysaccharide-activated macrophage cells. Certain compounds demonstrated a dose-dependent decrease in nitrite levels, indicating their potential in modulating inflammatory responses without exhibiting cytotoxic effects. This highlights their possible application in inflammation-related research and therapeutic interventions (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).
Chemical Synthesis Approaches The compound has been a focal point in various synthetic strategies aiming to create dopaminergic drugs and other biologically active molecules. Studies detail alternative syntheses of related tetrahydronaphthalene derivatives, highlighting the versatility of these compounds in medicinal chemistry. These approaches offer insights into the construction of complex molecules with potential therapeutic applications, showcasing the broad utility of tetrahydronaphthalene frameworks in drug discovery (Göksu, SeÇen, & Sütbeyaz, 2006).
Chiral Auxiliary for Asymmetric Synthesis Tetrahydronaphthalene derivatives have been utilized as chiral auxiliaries in asymmetric Reformatsky reactions. Such applications underscore the compound's relevance in the synthesis of enantiomerically pure substances, which are crucial in the development of pharmaceuticals and other stereochemically specific compounds. This application demonstrates the compound's utility in facilitating selective chemical transformations (Orsini, Sello, Manzo, & Lucci, 2005).
Selective Melatoninergic Ligands Research on tetrahydronaphthalenic analogues of melatonin has led to the discovery of compounds with selectivity for MT2 melatonin receptors. This highlights the potential of N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide derivatives in the development of new pharmacological agents targeting sleep disorders and circadian rhythm abnormalities. The ability to modulate melatoninergic activity through structural modifications of these compounds opens new avenues for therapeutic intervention (Yous et al., 2003).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of polymers for nucleic acid complexation and compound formation .
Biochemical Pathways
It’s known that similar compounds play a role in the formation of polymers used for nucleic acid complexation .
Result of Action
Similar compounds have been used in the synthesis of polymers for nucleic acid complexation , suggesting potential applications in biotechnology and pharmaceuticals.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-8-9-15-13(16)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNYEBSCXSIDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656098 | |
| Record name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84460-89-9 | |
| Record name | N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438702.png)


![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)


![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)


![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)


